molecular formula C8H8N4O3 B565700 [(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea CAS No. 760179-80-4

[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea

Cat. No. B565700
M. Wt: 211.156
InChI Key: OEOKLBSECDAYSM-MBGFRBFQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain nitrogen-15 (^15N), a stable isotope of nitrogen often used in nuclear magnetic resonance spectroscopy (NMR) due to its fractional nuclear spin of one-half . This property offers advantages for NMR, such as narrower line width .


Synthesis Analysis

While specific synthesis methods for this compound were not found, nitrogen-15 is often incorporated into samples using novel synthetic techniques due to its low natural abundance .


Molecular Structure Analysis

The compound seems to be a complex containing an oxo ligand. Oxo ligands can be bound to one or more metal centers and can exist as terminal or bridging ligands . They stabilize high oxidation states of a metal .


Chemical Reactions Analysis

The compound might be involved in reactions similar to nitrate and nitrite reduction to ammonia and nitrous oxide by anaerobic E. coli batch cultures .


Physical And Chemical Properties Analysis

Nitrogen-15 NMR has complications not encountered in ^1H and ^13C NMR spectroscopy. The 0.36% natural abundance of ^15N results in a major sensitivity penalty .

properties

IUPAC Name

[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+/i5+1,10+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOKLBSECDAYSM-AOILIYQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/[13CH]=[15N]/NC(=O)N)[15N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 155903854

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.